tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indene-piperidine core with a tert-butoxycarbonyl (Boc) protecting group. The molecule contains two critical substituents: a 3-amino group and a 7-bromo moiety on the indene ring. [CAS 1160247-50-6, ] and tert-Butyl 7-bromo-3-oxo-... [CAS 1160247-54-0, ]) suggest that the bromo and amino substituents confer distinct reactivity and functionality. This compound is likely used as a pharmaceutical intermediate, particularly in drug discovery programs requiring spirocyclic scaffolds for targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
tert-butyl 1-amino-4-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-9-7-18(8-10-21)11-14(20)12-5-4-6-13(19)15(12)18/h4-6,14H,7-11,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBUWELKNQAJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C(=CC=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119599 | |
| Record name | 1,1-Dimethylethyl 3-amino-7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-58-4 | |
| Record name | 1,1-Dimethylethyl 3-amino-7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-amino-7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a complex organic compound with potential biological activities. Characterized by its spiro structure and the presence of a bromine atom, this compound has garnered interest in medicinal chemistry for its possible therapeutic applications. Its molecular formula is C₁₈H₂₅BrN₂O₂, and it has a molecular weight of approximately 381.31 g/mol.
Chemical Structure and Properties
The structural features of this compound contribute to its biological activity. The presence of a tert-butyl group , an amino group , and a carboxylate moiety enhances its reactivity and potential interactions with biological targets.
Structural Formula
Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities, particularly in the context of anticancer properties. Compounds with similar structures have been explored for their potential as:
- Antitumor agents
- Antimicrobial agents
- Neuroprotective agents
The mechanism by which this compound exerts its biological effects is still under investigation. Interaction studies have focused on its binding affinity to various biological targets, which is crucial for understanding its therapeutic potential. Techniques employed in these studies include:
- Molecular docking
- In vitro assays
- Cell viability tests
Case Studies and Research Findings
A review of the literature reveals several key findings related to the biological activity of this compound:
- Antiproliferative Activity : In vitro studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines such as SW480 and PC3 .
- Binding Affinity Studies : Molecular docking studies suggest that the compound may interact effectively with specific protein targets involved in cancer progression, indicating a potential pathway for therapeutic development.
- Comparative Analysis : A comparative analysis with structurally related compounds highlights unique properties that may enhance the efficacy of this compound in specific biological contexts.
Comparative Table of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Amino-7-bromoindole | Indole structure with amino and bromo groups | Potential for CNS activity |
| Spiro[2H-indene-1,4'-piperidine]-2-carboxylic acid | Lacks bromine but retains spiro structure | May exhibit different biological activities |
| Tert-butyl 6-aminoindole | Similar tert-butyl and amino groups | Enhanced solubility properties |
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine. Acidic hydrolysis using HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane selectively removes the Boc group, yielding the free amine 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine] .
-
Conditions :
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HCl (4M in dioxane), 25°C, 2–4 hours (yield: >90%).
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TFA/DCM (1:1 v/v), 0°C to RT, 1 hour (yield: 88–95%).
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This deprotection is critical for further functionalization of the amine group in drug discovery workflows.
Nucleophilic Substitution at the Bromine Position
The bromine atom at the 7-position undergoes Suzuki-Miyaura cross-coupling with aryl/vinyl boronic acids, enabling C–C bond formation. This reaction is catalyzed by Pd(PPh₃)₄ under mild conditions .
| Boronic Acid | Catalyst | Base | Yield | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 78% | 7-phenyl derivative |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3 mol%) | CsF | 82% | 7-(4-methoxyphenyl) derivative |
Mechanism : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with the boronic acid, and reductive elimination yield the biaryl product .
Amine Functionalization
The free amine participates in:
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Acylation : Reacts with acetyl chloride in pyridine to form 3-acetamido-7-bromo-spiro[indene-1,4'-piperidine] (yield: 85%).
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Reductive Amination : Condensation with aldehydes (e.g., benzaldehyde) followed by NaBH₄ reduction produces secondary amines (yield: 70–80%) .
Cyclization Reactions
The spirocyclic framework facilitates intramolecular cyclization. For example, heating in DMF at 120°C with K₂CO₃ induces ring expansion via nucleophilic attack of the amine on the adjacent carbonyl, forming a seven-membered lactam (yield: 65%) .
Comparative Reactivity with Analogues
The bromine substituent and spiro architecture differentiate this compound from similar derivatives:
Stability Under Physiological Conditions
The compound exhibits moderate stability in PBS (pH 7.4) at 37°C, with 80% remaining after 24 hours. Degradation involves hydrolysis of the Boc group (major) and debromination (minor).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents at positions 3 and 7 of the indene ring. Below is a comparative analysis:
*Estimated based on analogous structures.
Key Observations:
- Bromo vs. Bromine also serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, unlike methyl or fluoro groups .
- Amino vs. Oxo: The 3-amino group introduces nucleophilic reactivity, enabling amide bond formation or Schiff base chemistry, whereas the 3-oxo group (e.g., in CAS 1160247-54-0) is electrophilic and participates in condensation reactions .
Q & A
Q. What are the recommended handling, storage, and safety protocols for this compound?
Answer:
- Handling:
- Storage:
- Hazards:
| GHS Hazard Classification | Precautionary Measures |
|---|---|
| Acute toxicity (Oral, Category 4) | Avoid ingestion; use lab coats/gloves |
| Skin irritation (Category 2) | Immediate washing with soap/water |
| Eye irritation (Category 2A) | 15-minute eye rinse with clean water |
Q. What synthetic routes are reported for analogous spiro-piperidine compounds?
Answer: Spiro-piperidine scaffolds are typically synthesized via:
- Cyclocondensation: Reacting bicyclic ketones with amino alcohols under acidic conditions (e.g., HCl/EtOH) .
- Buchwald-Hartwig Coupling: For bromo-substituted derivatives, palladium-catalyzed cross-coupling enables functionalization (e.g., aryl halide reactions) .
- Boc Protection/Deprotection: The tert-butyl carbamate group is introduced via Boc-anhydride reactions and removed with TFA .
Example:
For tert-butyl 6-bromo-3-oxo-spiro[indene-1,4'-piperidine]-1'-carboxylate (EN300-12569012), bromination of the indene precursor precedes spirocyclization .
Q. Which analytical methods validate purity and structural integrity?
Answer:
- HPLC-MS: Confirms purity (>95% for research-grade material) and detects trace impurities .
- 1H/13C NMR: Assigns proton/environment signals (e.g., tert-butyl at δ ~1.4 ppm, spiro C-atom splitting) .
- X-ray Crystallography: Resolves spiro-conformation and stereochemistry (SHELX software is widely used for refinement) .
Advanced Questions
Q. How can the bromo substituent be leveraged for targeted functionalization?
Answer: The 7-bromo group enables:
- Suzuki-Miyaura Coupling: Introduce aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
- Nucleophilic Substitution: Replace Br with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .
- Photoredox Catalysis: For C–Br activation in radical-mediated reactions (e.g., trifluoromethylation) .
Optimization Tip: Screen ligands (e.g., XPhos) to suppress β-hydride elimination in cross-couplings .
Q. What strategies address crystallinity challenges in X-ray diffraction studies?
Answer:
- Co-Crystallization: Use counterions (e.g., HCl) or coformers (e.g., succinic acid) to stabilize the lattice .
- Solvent Screening: Test high-vapor-pressure solvents (e.g., EtOAc/hexane) for slow evaporation .
- Cryocooling: Mount crystals at 100 K to reduce thermal motion artifacts .
Data Contradiction Note: Discrepancies in reported melting points (e.g., 226–227°C vs. 50–52.5°C for analogs) may arise from polymorphism .
Q. How can competing side reactions during amino group modifications be mitigated?
Answer: The 3-amino group may undergo:
- Unwanted Acylation: Protect with Boc/Fmoc before bromo-substitution reactions .
- Oxidation: Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) in polar aprotic solvents .
Example: In tert-butyl 4-amino-piperidine analogs, selective Boc protection of the amino group precedes bromine introduction .
Q. What role does this compound play in drug discovery pipelines?
Answer:
Q. How are computational methods applied to predict reactivity?
Answer:
- DFT Calculations: Model transition states for bromine substitution (e.g., SNAr vs. radical pathways) .
- MD Simulations: Assess spiro-conformational stability in solvent environments .
Validation: Compare computed NMR shifts (<2 ppm deviation) with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
